molecular formula C13H13BrN2 B3034742 3-(4-bromobutyl)-1H-indole-5-carbonitrile CAS No. 2167751-62-2

3-(4-bromobutyl)-1H-indole-5-carbonitrile

Cat. No.: B3034742
CAS No.: 2167751-62-2
M. Wt: 277.16 g/mol
InChI Key: WNBYKRULTDENTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromobutyl)-1H-indole-5-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The compound this compound is characterized by the presence of a bromobutyl group attached to the indole ring at the third position and a carbonitrile group at the fifth position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobutyl)-1H-indole-5-carbonitrile typically involves the reaction of 1H-indole-5-carbonitrile with 1,4-dibromobutane. The reaction is carried out under basic conditions, often using a strong base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobutyl)-1H-indole-5-carbonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, and alkoxy derivatives of the indole compound.

    Oxidation: Oxidized derivatives of the indole ring, such as indole-2,3-diones.

    Reduction: Primary amines derived from the reduction of the carbonitrile group.

Scientific Research Applications

3-(4-Bromobutyl)-1H-indole-5-carbonitrile has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of indole-based signaling pathways and their role in various biological processes.

    Medicine: Research into the potential therapeutic applications of indole derivatives, including their use as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-bromobutyl)-1H-indole-5-carbonitrile is largely dependent on its interaction with specific molecular targets. The bromobutyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This can lead to the inhibition of enzyme activity, disruption of DNA replication, or modulation of signaling pathways. The indole ring can also interact with various receptors and enzymes, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromobutyl)-1H-indole: Lacks the carbonitrile group, which may affect its reactivity and biological activity.

    3-(4-Bromobutyl)-1H-indole-2-carbonitrile: Similar structure but with the carbonitrile group at the second position, which can lead to different chemical and biological properties.

    3-(4-Bromobutyl)-1H-indole-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, affecting its solubility and reactivity.

Uniqueness

The presence of both the bromobutyl and carbonitrile groups in 3-(4-bromobutyl)-1H-indole-5-carbonitrile imparts unique chemical reactivity and biological activity to the compound. The bromobutyl group allows for nucleophilic substitution reactions, while the carbonitrile group can participate in reduction reactions to form primary amines. This combination of functional groups makes the compound versatile for various applications in research and industry.

Properties

IUPAC Name

3-(4-bromobutyl)-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBYKRULTDENTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromobutyl)-1H-indole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-(4-bromobutyl)-1H-indole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-(4-bromobutyl)-1H-indole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-(4-bromobutyl)-1H-indole-5-carbonitrile
Reactant of Route 5
3-(4-bromobutyl)-1H-indole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-(4-bromobutyl)-1H-indole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.